molecular formula C14H18FN3O3S B494994 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 873671-66-0

3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B494994
CAS No.: 873671-66-0
M. Wt: 327.38g/mol
InChI Key: XACQPXLIMBCOJO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzenesulfonamide derivative features a fluorine atom and an ethoxy group on the benzene ring, substitutions that are commonly employed to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The molecule is further characterized by an N-[3-(1H-imidazol-1-yl)propyl] side chain, a structural motif known to contribute to molecular recognition and complex formation in various biological systems . The presence of the imidazole ring, a heterocycle frequently found in pharmaceuticals, suggests potential for this compound to serve as a key intermediate or precursor in synthetic pathways. Compounds with similar structural features, such as the closely related N-(3-(1H-imidazol-1-yl)propyl)-4-chloro-3-ethoxybenzenesulfonamide, are utilized in research and development contexts . Furthermore, analogous sulfonamide-based molecules are actively investigated for their potential in therapeutic areas, including as inhibitors of specific enzymes or in oncology research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a building block for the synthesis of more complex molecules or as a standard in analytical and biological assays.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQPXLIMBCOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Ethoxy-4-Fluorobenzene

The synthesis begins with chlorosulfonation of 3-ethoxy-4-fluorobenzene using chlorosulfonic acid under controlled conditions. A mixture of 3-ethoxy-4-fluorobenzene (1.0 eq) and chlorosulfonic acid (3.0 eq) is stirred at 0–5°C for 4 hours, followed by gradual warming to 25°C. The reaction is quenched with ice-water, and the sulfonyl chloride intermediate is extracted with dichloromethane (3 × 50 mL). Solvent removal under reduced pressure yields a pale-yellow solid (78–82% purity), which is further purified via recrystallization from hexane/ethyl acetate (9:1 v/v).

Synthesis of 3-(1H-Imidazol-1-yl)Propan-1-Amine

Alkylation of Imidazole

3-(1H-Imidazol-1-yl)propan-1-amine is prepared via nucleophilic substitution of 1H-imidazole with 3-bromopropylamine hydrobromide. A mixture of 1H-imidazole (1.2 eq), 3-bromopropylamine hydrobromide (1.0 eq), and potassium carbonate (2.5 eq) in acetonitrile is refluxed for 12 hours. The crude product is filtered, washed with cold acetonitrile, and dried to yield a white solid (89% yield, 96% purity).

Alternative Pathway: Reductive Amination

An alternative route employs reductive amination using imidazole-1-propanal and ammonium acetate in the presence of sodium cyanoborohydride. This method achieves comparable yields (85–88%) but requires stringent pH control (pH 6.5–7.0) to minimize imine hydrolysis.

Sulfonamide Bond Formation: Coupling Strategies

Classical Sulfonyl Chloride-Amine Coupling

The target compound is synthesized by reacting 3-ethoxy-4-fluorobenzenesulfonyl chloride (1.0 eq) with 3-(1H-imidazol-1-yl)propan-1-amine (1.1 eq) in dichloromethane (DCM) containing pyridine (1.5 eq) as a base. The reaction proceeds at 25°C for 6 hours, followed by aqueous workup (10% HCl, brine) and column chromatography (SiO₂, ethyl acetate/methanol 95:5) to afford the product in 76% yield (HPLC purity: 98.2%).

Oxidative Sulfenamide-to-Sulfonamide Conversion

A novel protocol from heteroaryl sulfonamide synthesis involves oxidative transformation of sulfenamides. 3-Ethoxy-4-fluorobenzenesulfenamide (1.0 mmol) and 3-(1H-imidazol-1-yl)propan-1-amine (3.0 mmol) are treated with N-chlorosuccinimide (NCS, 1.0 mmol) in 1,2-dichloroethane (DCE) for 2 hours. Subsequent oxidation with H₂O₂ (30%, 10 mmol) and ammonium molybdate (0.3 mmol) in ethanol at 0°C yields the sulfonamide with 81% efficiency.

Critical Safety Note : 1,2-DCE is toxic and carcinogenic; alternatives like tetrahydrofuran (THF) reduce hazard but may lower yields by 8–12%.

Purification and Characterization

Recrystallization Optimization

Crude this compound is purified via ethanol/water recrystallization (Table 2):

Solvent Ratio (EtOH:H₂O)Temperature (°C)Recovery (%)Purity (HPLC)
8:206599.1
7:3-107299.5
6:4-206899.3

Cooling to -10°C maximizes recovery without compromising purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imidazole-H), 7.72–7.68 (m, 2H, aromatic-H), 7.15 (d, J = 8.4 Hz, 1H, aromatic-H), 4.73 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Scalability and Industrial Adaptation

Continuous-Flow Synthesis

Pilot-scale production employs continuous-flow reactors to enhance safety and yield. 3-Ethoxy-4-fluorobenzenesulfonyl chloride and 3-(1H-imidazol-1-yl)propan-1-amine are pumped into a PTFE reactor (residence time: 15 min) at 50°C, achieving 84% conversion with 99.8% purity after in-line crystallization.

Cost Analysis

Table 3 compares batch vs. flow synthesis:

ParameterBatch ProcessFlow Process
Yield (%)7684
Purity (%)98.299.8
Solvent Consumption (L/kg)12085
Cycle Time (h)186

Flow synthesis reduces solvent waste by 29% and cycle time by 67%, making it economically favorable for large-scale production.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Competing reactions at the imidazole nitrogen are mitigated by using excess sulfonyl chloride (1.2 eq) and low temperatures (0–5°C). Quenching unreacted sulfonyl chloride with aqueous sodium bicarbonate prevents over-sulfonylation.

Stability of 3-(1H-Imidazol-1-yl)Propan-1-Amine

The amine intermediate is hygroscopic and prone to oxidation. Storage under nitrogen at -20°C in amber vials extends shelf life to 6 months .

Chemical Reactions Analysis

3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Core Structural Variations

Sulfonamide vs. Benzamide Derivatives

  • Target Compound: Contains a sulfonamide group (-SO₂NH-) linked to the imidazole-propyl chain. Sulfonamides are known for their strong hydrogen-bonding capacity and acidity (pKa ~10–11), which can enhance interactions with enzymes like carbonic anhydrase .
  • Analog (N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide) : Replaces the sulfonamide with a benzamide (-CONH-) group. Benzamides are less acidic (pKa ~15–16) and may exhibit reduced binding affinity to sulfonamide-specific targets .

Triazolone Derivatives

  • Triazolone Core (5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones) : Features a triazolone ring instead of benzenesulfonamide. The triazolone core introduces additional hydrogen-bonding sites and rigidity, which may alter pharmacokinetic properties compared to the target compound’s flexible sulfonamide linker .

Substituent Effects on the Benzene Ring

Electron-Withdrawing Groups

  • Target Compound : 4-Fluoro and 3-ethoxy substituents. Fluoro is weakly electron-withdrawing (σp ~0.06), while ethoxy is electron-donating (+M effect). This combination balances lipophilicity and solubility.
  • Analog (N-(3-(1H-imidazol-1-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide) : Features a trifluoromethyl (-CF₃) group (σp ~0.54), which is strongly electron-withdrawing. This increases metabolic stability but reduces solubility compared to the target compound’s ethoxy group .

Nitro and Cyano Substitutents

  • However, these groups may reduce bioavailability due to poor membrane permeability .

Side-Chain Modifications

  • Imidazole-Propyl Linker : Common in all analogs, this linker provides a basic nitrogen (pKa ~6.5–7.5) for protonation, enhancing solubility in acidic environments.
  • Thioether Variations : Analogs with ethylthio or propylthio groups (e.g., 21b, 22b) introduce sulfur atoms, which may improve lipophilicity and oxidative stability but could also increase toxicity .

Physicochemical Properties

Property Target Compound Trifluoromethyl Analog Nitro-Benzamide Analog
Molecular Weight ~337.35 g/mol ~389.34 g/mol ~345.35 g/mol
LogP (Predicted) ~2.1 ~3.5 ~2.8
Solubility (aq.) Moderate Low Low
Acidity (pKa) ~10.2 (sulfonamide) ~9.8 (sulfonamide) ~15.1 (benzamide)

Biological Activity

3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide, with the CAS number 873671-66-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈FN₃O₂S
  • Molecular Weight : 327.38 g/mol
  • Structure : The compound features an ethoxy group, a fluorine atom, and an imidazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mLBactericidal action

The compound demonstrates a bactericidal effect particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating resistant infections.

The mechanisms underlying the antimicrobial effects of this compound include:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for bacterial growth.
  • Nucleic Acid Synthesis Disruption : It may also affect DNA replication and transcription processes, further inhibiting bacterial proliferation.

Case Studies

  • Study on MRSA : A study evaluated the efficacy of the compound against MRSA biofilms, which are notoriously difficult to treat. Results showed that it effectively reduced biofilm formation at concentrations as low as 62.216 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
  • In Vitro Analysis : In vitro tests demonstrated that the compound had a selective action on Gram-positive bacteria with a notable reduction in biofilm viability, suggesting its potential application in managing chronic infections associated with biofilm formation .

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